1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) is a complex organic compound characterized by its biphenyl and naphthalene moieties
Vorbereitungsmethoden
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) involves multiple steps. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) can be compared with other similar compounds, such as:
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound shares a similar biphenyl structure but differs in its functional groups and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Another structurally related compound with distinct biological activities and uses.
The uniqueness of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) lies in its specific combination of biphenyl and naphthalene moieties, which confer unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
390401-83-9 |
---|---|
Molekularformel |
C34H26O2 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methyl]phenyl]phenyl]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C34H26O2/c35-33-19-17-27-5-1-3-7-29(27)31(33)21-23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-32-30-8-4-2-6-28(30)18-20-34(32)36/h1-20,35-36H,21-22H2 |
InChI-Schlüssel |
ODKUQEINJBMFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=CC=C(C=C3)C4=CC=C(C=C4)CC5=C(C=CC6=CC=CC=C65)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.